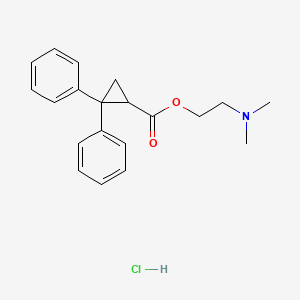![molecular formula C15H12N4O2 B14682879 Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate CAS No. 35107-35-8](/img/structure/B14682879.png)
Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate is a chemical compound with the molecular formula C15H12N4O2 and a molecular weight of 280.281 g/mol . This compound is known for its unique structure, which includes a triazene group linked to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate typically involves the reaction of 4-cyanophenylhydrazine with methyl 2-formylbenzoate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the triazene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazene and benzoate groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter their function. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(1e)-3-(4-nitrophenyl)triaz-1-en-1-yl]benzoate
- Methyl 2-[(1e)-3-(4-methylphenyl)triaz-1-en-1-yl]benzoate
- Methyl 2-[(1e)-3-(4-chlorophenyl)triaz-1-en-1-yl]benzoate
Uniqueness
Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies .
Propiedades
Número CAS |
35107-35-8 |
|---|---|
Fórmula molecular |
C15H12N4O2 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
methyl 2-[(4-cyanoanilino)diazenyl]benzoate |
InChI |
InChI=1S/C15H12N4O2/c1-21-15(20)13-4-2-3-5-14(13)18-19-17-12-8-6-11(10-16)7-9-12/h2-9H,1H3,(H,17,18) |
Clave InChI |
SGXCZZWMFQPRJA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1N=NNC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


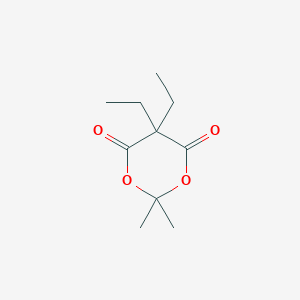
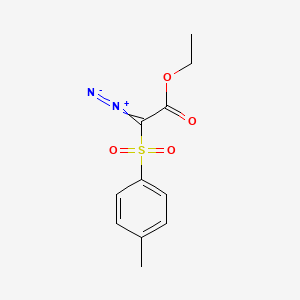
![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)

![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
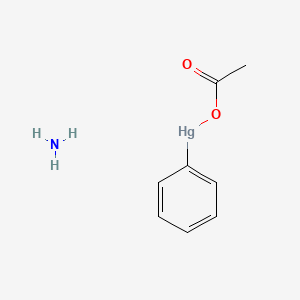
![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
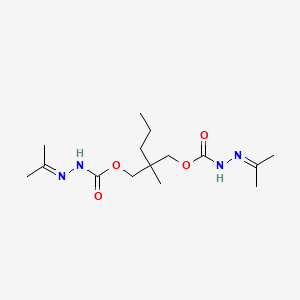
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)
